(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12-9-13(2)19-16(10-12)23(3)21(28-19)22-20(27)14-5-4-6-15(11-14)24-17(25)7-8-18(24)26/h4-6,9-11H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAFIEJUVBVCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
- Molecular Formula : C₁₄H₁₆N₂O₃S
- Molecular Weight : 308.36 g/mol
- CAS Number : 55750-63-5
The structure includes a pyrrolidine moiety and a benzothiazole derivative, which are known for their diverse biological activities.
Research indicates that compounds with similar structural features often interact with various biological targets:
- Serotonin Receptors : Compounds containing benzothiazole structures have shown affinity for serotonin receptors (5-HT1A and 5-HT2A), which are crucial in modulating mood and anxiety. These interactions suggest potential antidepressant properties .
- VEGFR-2 Inhibition : The compound may also inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in cancer therapy due to its role in angiogenesis. Inhibiting this receptor can suppress tumor growth by limiting blood supply .
Antidepressant Activity
Studies have demonstrated that derivatives of benzothiazole exhibit significant antidepressant-like effects. For instance, compounds similar to this compound have shown high binding affinities at serotonin receptors, leading to reduced immobility times in forced swimming tests (FST) and tail suspension tests (TST), indicating potential efficacy in treating depression .
Anticancer Properties
The compound's structural components suggest it may act as an antiproliferative agent. In vitro studies have shown that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including HeLa cells. The mechanism involves the activation of caspase pathways and inhibition of VEGFR-2 kinase activity, leading to reduced viability of cancer cells .
Case Studies
- Antidepressant Evaluation : A study synthesized several benzothiazole derivatives and evaluated their antidepressant activity through behavioral tests in rodents. The results indicated that certain derivatives significantly decreased immobility time compared to control groups, suggesting strong antidepressant-like effects .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of related compounds against human cancer cell lines. The lead compound exhibited an IC50 value comparable to known chemotherapeutics like sorafenib, demonstrating its potential as a candidate for further development in cancer therapies .
Data Summary
| Biological Activity | Target | Mechanism | Effectiveness |
|---|---|---|---|
| Antidepressant | 5-HT1A / 5-HT2A | Receptor binding | Reduced immobility in FST/TST |
| Anticancer | VEGFR-2 | Inhibition of angiogenesis | Induced apoptosis in cancer cells |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Table 1: Substituent Comparison
Key Observations :
- The 3,5,7-trimethyl groups in the target compound increase steric bulk and lipophilicity compared to the mono-methyl or hydroxypropoxy substituents in analogues .
Key Observations :
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations :
- The absence of melting point data for the target compound limits direct comparisons. However, analogues with carboxamide groups (e.g., ) exhibit high melting points (>200°C), likely due to strong intermolecular hydrogen bonding .
- $ ^1H $ NMR shifts in the aromatic region (δ 6.5–8.5) are consistent across benzothiazole derivatives, reflecting similar electronic environments .
Q & A
Q. Tables for Key Data
Table 1 : Comparative NMR Data for (Z)-Isomer vs. Byproducts
| Proton Environment | (Z)-Isomer (δ, ppm) | Byproduct (δ, ppm) |
|---|---|---|
| Benzothiazole CH₃ | 2.34 (s, 3H) | 2.40 (s, 3H) |
| Dioxopyrrolidinyl CH₂ | 3.12–3.25 (m, 4H) | 3.30–3.45 (m, 4H) |
| Benzamide NH | 10.21 (s, 1H) | Absent |
Table 2 : Optimized Reaction Conditions via DoE
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 20 | 40 | 25 |
| Catalyst Loading (mol%) | 5 | 15 | 10 |
| Reaction Time (hrs) | 12 | 24 | 18 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
